methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate
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Overview
Description
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their potential in drug discovery and industrial applications .
Mechanism of Action
Target of Action
Quinolines, the core structure of this compound, have been found to have a variety of applications in medicinal and synthetic organic chemistry .
Mode of Action
Quinolines, in general, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Quinolines, however, are known to be involved in a variety of biochemical processes .
Result of Action
Quinolines and their derivatives have been associated with a variety of biological activities .
Preparation Methods
The synthesis of methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol . Another method employs nano ZnO as a mild, non-volatile, non-corrosive, and efficient catalyst under solvent-free conditions . Industrial production methods often focus on green and sustainable processes, such as microwave-assisted synthesis, using recyclable catalysts, and solvent-free reaction conditions .
Chemical Reactions Analysis
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include molecular iodine, nanostructured TiO2 photocatalysts, and ultrasound irradiation . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: This compound has shown potential in the development of bioactive molecules with antimicrobial and anticancer properties.
Medicine: It is being explored for its potential as a therapeutic agent in treating diseases such as malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
2-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.
4-Fluoroquinoline: Exhibits similar biological activities but with different potency and selectivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its antimicrobial and anticancer properties, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of the 4-fluorophenyl group enhances its biological activity. The common synthesis method involves the Friedländer synthesis, which utilizes substituted o-amino acetophenone derivatives and enolisable ketones with molecular iodine as a catalyst in ethanol.
Biological Activity
1. Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies indicate that it exhibits significant activity against various bacterial strains and fungi. For instance, it has shown effectiveness against Mycobacterium tuberculosis, with specific derivatives demonstrating enhanced inhibition rates due to strategic halogen substitutions on the quinoline ring .
2. Anticancer Activity
The compound has also been explored for its anticancer potential. Research indicates that it can inhibit the proliferation of cancer cell lines, including HL60 (promyelocytic leukemia) and HCT116 (human colon carcinoma). The mechanism involves inducing apoptosis and disrupting cellular signaling pathways associated with tumor growth .
Table 1: Biological Activity Summary
Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
---|---|---|---|
Antimicrobial | Mycobacterium tuberculosis | Varies by derivative | Inhibition of cell wall synthesis |
Anticancer | HL60 | ~20 | Induction of apoptosis |
Anticancer | HCT116 | ~18 | Disruption of signaling pathways |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest.
- Membrane Disruption : It may disrupt the integrity of microbial cell membranes, contributing to its antimicrobial effects.
- Signal Transduction Interference : By interfering with cellular signaling pathways, especially those related to cancer cell survival, it enhances apoptotic processes.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study on Antimicrobial Properties : A study reported that this compound derivatives displayed varying degrees of activity against Mycobacterium tuberculosis, with certain halogen substitutions significantly enhancing efficacy .
- Anticancer Evaluation : Another study assessed the compound's effects on cancer cell lines, revealing that it could reduce cell viability effectively at low concentrations (IC50 values around 18–20 µg/mL), indicating its potential as a therapeutic agent in oncology .
Properties
IUPAC Name |
methyl 4-ethoxy-2-(4-fluorophenyl)quinoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-3-24-18-11-17(12-4-7-14(20)8-5-12)21-16-9-6-13(10-15(16)18)19(22)23-2/h4-11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHNXMOQURJQHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC2=C1C=C(C=C2)C(=O)OC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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